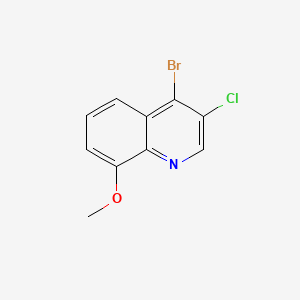

4-Bromo-3-chloro-8-methoxyquinoline

説明

BenchChem offers high-quality 4-Bromo-3-chloro-8-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chloro-8-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

1211083-66-7 |

|---|---|

分子式 |

C10H7BrClNO |

分子量 |

272.526 |

IUPAC名 |

4-bromo-3-chloro-8-methoxyquinoline |

InChI |

InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-9(11)7(12)5-13-10(6)8/h2-5H,1H3 |

InChIキー |

WKWJXKPZNZJNIO-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C(C(=CN=C21)Cl)Br |

同義語 |

4-Bromo-3-chloro-8-methoxyquinoline |

製品の起源 |

United States |

Foundational & Exploratory

Literature review on halogenated 8-methoxyquinoline building blocks

An In-depth Technical Guide to Halogenated 8-Methoxyquinoline Building Blocks

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 8-Methoxyquinoline Scaffold and Halogenation

The 8-methoxyquinoline framework is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2][3][4] The pyridine ring within the structure acts as an electron-deficient system, while the fused benzene ring, modulated by substituents, offers a rich canvas for chemical modification.[2] The strategic placement of a methoxy group at the 8-position serves a dual purpose: it acts as a powerful electron-donating group, activating the carbocyclic ring towards electrophilic substitution, and its nitrogen and oxygen atoms can act as a bidentate chelate for a wide range of metal ions.[2][5][6]

Halogenation is a cornerstone of modern medicinal chemistry, employed to enhance the pharmacological profile of lead compounds.[7][8] The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7][9][10] Beyond simple steric and electronic effects, the ability of halogens (particularly chlorine, bromine, and iodine) to form "halogen bonds"—a specific, directional noncovalent interaction with a nucleophile—is now recognized as a critical factor in optimizing drug-target interactions.[11] Approximately one-third of all drugs in clinical trials contain a halogen, underscoring the importance of this functionalization strategy.[7]

This guide provides a comprehensive technical overview of halogenated 8-methoxyquinoline building blocks for researchers, scientists, and drug development professionals. We will explore robust synthetic methodologies, detail key experimental protocols, and discuss the diverse applications that make these compounds invaluable intermediates in the creation of novel therapeutics and functional materials.

Part 1: Synthesis of Halogenated 8-Methoxyquinolines

The electron-donating 8-methoxy group strongly directs electrophilic substitution to the C5 and C7 positions of the quinoline ring. This inherent reactivity allows for regioselective halogenation under relatively mild conditions.

Bromination: The Workhorse Reaction

Electrophilic bromination is the most common method for producing brominated 8-methoxyquinolines. The reaction typically proceeds with high yield and selectivity, favoring substitution at the C5 position.

Causality Behind Experimental Choices:

-

Reagents: Molecular bromine (Br₂) is a classic, effective brominating agent. N-Bromosuccinimide (NBS) is often preferred as it is a solid, making it easier to handle, and it generates bromine in situ at a controlled rate, which can minimize the formation of dibrominated or other side products.

-

Solvents: Chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) are excellent solvents as they are relatively inert and readily dissolve both the quinoline substrate and the brominating agent.[1][5] Acetic acid or sulfuric acid can also be used, sometimes enhancing the reactivity of the electrophile.[1]

-

Selectivity: The 8-methoxy group activates the C5 and C7 positions. However, the C5 position is generally more sterically accessible and electronically favored, leading to 5-bromo-8-methoxyquinoline as the major product.[1]

Diagram of General Bromination Workflow

Caption: Workflow for the electrophilic bromination of 8-methoxyquinoline.

Detailed Experimental Protocol: Synthesis of 5-Bromo-8-methoxyquinoline [5]

This protocol is representative of a standard electrophilic bromination.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-methoxyquinoline (1 equivalent) in chloroform (CHCl₃).

-

Reagent Addition: To this solution, add a solution of molecular bromine (Br₂) (1 equivalent) in CHCl₃ dropwise over a period of 10-15 minutes at room temperature. The reaction is typically conducted in the dark to prevent radical side reactions.

-

Reaction: Stir the mixture at ambient temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

-

Workup: Upon completion, wash the reaction mixture sequentially with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining bromine and acid, followed by a wash with a sodium thiosulfate solution.

-

Extraction & Drying: Extract the aqueous layer with additional CHCl₃. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield 5-bromo-8-methoxyquinoline as a solid. A typical reported yield is around 92%.[5]

Chlorination and Iodination

Similar to bromination, direct chlorination and iodination can be achieved using N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), respectively. These reactions also proceed with high regioselectivity for the C5 position. A metal-free method using N-halosuccinimides in water has been reported as an efficient and environmentally benign approach.[12]

Fluorination

Direct electrophilic fluorination of the 8-methoxyquinoline core is more challenging. A common strategy involves a multi-step sequence, such as the Schiemann reaction, which proceeds via a diazonium salt intermediate.

General Synthetic Route for 5-Fluoro-8-hydroxyquinoline [13]

-

Nitrosation: 8-Hydroxyquinoline is treated with nitrous acid to form 5-nitroso-8-hydroxyquinoline.

-

Reduction: The nitroso group is reduced to an amine, yielding 5-amino-8-hydroxyquinoline.

-

Schiemann Reaction: The amino group is converted to a diazonium tetrafluoroborate salt. Thermal decomposition of this salt then yields 5-fluoro-8-hydroxyquinoline.

-

Alkylation: The hydroxyl group can then be converted to a methoxy group via Williamson ether synthesis if 5-fluoro-8-methoxyquinoline is the desired target.

Part 2: Physicochemical and Spectroscopic Data

Accurate characterization is critical for confirming the identity and purity of these building blocks. Below are representative data for the key intermediate, 5-bromo-8-methoxyquinoline.

Table 1: Physical and Chemical Properties of 5-Bromo-8-methoxyquinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [5] |

| Molecular Weight | 238.08 g/mol | [5] |

| Appearance | Solid | [14] |

| Melting Point | Not specified in sources, varies by purity |

Table 2: Representative Spectroscopic Data for 5-Bromo-8-methoxyquinoline

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H) | [5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 | [5] |

| Infrared (IR) | ν (cm⁻¹): 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300 | [5] |

Part 3: Applications in Research and Development

Halogenated 8-methoxyquinolines are not typically final products but rather versatile intermediates for constructing more complex molecules with tailored properties.

Medicinal Chemistry and Drug Discovery

The quinoline scaffold is present in a wide array of pharmaceuticals, including the antimalarial drugs chloroquine and primaquine.[15] The halogen atom on the 8-methoxyquinoline core serves two primary functions:

-

Modulation of Properties: It alters the electronic nature and lipophilicity of the molecule, which can improve cell permeability and metabolic stability.[9][10]

-

Synthetic Handle: The carbon-halogen bond is an ideal site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of diverse aryl, alkyl, and alkynyl groups to build molecular complexity and explore structure-activity relationships (SAR).

Diagram of Applications

Caption: Key application pathways for halogenated 8-methoxyquinoline building blocks.

Materials Science

8-Hydroxyquinoline derivatives and their metal complexes (especially with aluminum, Alq₃) are famous for their use as electron carriers and emissive materials in Organic Light-Emitting Diodes (OLEDs).[2][4][6] Halogenation of the quinoline core can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of these materials, thereby altering the color and efficiency of the emitted light.[16] Their ability to chelate metal ions also makes them excellent candidates for developing fluorescent chemosensors for detecting specific metal ions in biological or environmental samples.[2][4][6]

Conclusion

Halogenated 8-methoxyquinoline building blocks represent a class of highly valuable and versatile chemical intermediates. Their synthesis is often straightforward and regioselective, particularly for bromination and chlorination at the C5 position, owing to the strong directing effect of the 8-methoxy group. The true power of these molecules lies in the strategic utility of the halogen atom, which serves both to fine-tune the physicochemical properties of the scaffold and to act as a reactive handle for extensive downstream functionalization via modern cross-coupling chemistry. For researchers in drug discovery and materials science, a firm grasp of the synthesis and reactivity of these building blocks opens the door to the rapid and efficient construction of novel, high-value compounds.

References

-

Organic Chemistry Frontiers. Metal-free C5-selective halogenation of quinolines under aqueous conditions. RSC Publishing. Available from: [Link]

-

Cochrane, R. V., et al. (2018). Halogenase engineering and its utility in medicinal chemistry. PMC. Available from: [Link]

-

Shao, C., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. ResearchGate. Available from: [Link]

-

PubMed. (2018). Halogenase engineering and its utility in medicinal chemistry. NIH. Available from: [Link]

-

Leite, A. C. L. (2025). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. Available from: [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

-

Kumar, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. PMC. Available from: [Link]

-

ACS Publications. (2025). Enhanced Bioactivity of Natural Products by Halogenation: A Database Survey and Quantum Chemistry Calculation Study. Available from: [Link]

-

Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available from: [Link]

-

ResearchGate. Regioselective C‐5 halogenation (Cl/Br/I) of quinolines using K2S2O8 and sodium halides. Available from: [Link]

-

Kümmerer, K., et al. (2021). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI. Available from: [Link]

-

Mphahlele, M. J., & Lesenyeho, L. G. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available from: [Link]

-

Al-Majedy, Y. K., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

-

Helin, A. F., & VanderWerf, C. A. (1952). SYNTHESIS OF MEDICINALS DERIVED FROM 5-FLUORO-8-HYDROXYQUINOLINE. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. The halogenated 8 hydroxyquinolines. Available from: [Link]

-

Elderfield, R. C., et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. Halogenation of 8-methyl quinoline. Available from: [Link]

-

Zhang, Y., et al. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. MDPI. Available from: [Link]

-

The Journal of Organic Chemistry. Electrophilic halogenation of 8-methoxyquinoline. Available from: [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

-

Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]

- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

-

ChemInform. ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Available from: [Link]

-

PubChem. 5-Chloro-8-methoxyquinoline. Available from: [Link]

-

PubMed. (2020). Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. Available from: [Link]

- Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

-

Semantic Scholar. [PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Available from: [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rroij.com [rroij.com]

- 7. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogenase engineering and its utility in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 5-Bromo-8-methoxyquinoline, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 15. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Palladium-catalyzed cross-coupling of 4-Bromo-3-chloro-8-methoxyquinoline

Application Note: Precision Functionalization of 4-Bromo-3-chloro-8-methoxyquinoline

Executive Summary

This guide details the regioselective functionalization of 4-Bromo-3-chloro-8-methoxyquinoline , a high-value scaffold for medicinal chemistry (particularly in kinase inhibitor and antimalarial research). The presence of two distinct halogen handles (C4-Br and C3-Cl) combined with the electron-rich 8-methoxy substituent presents a unique challenge and opportunity for sequential cross-coupling.

Core Technical Insight:

The reactivity hierarchy is governed by bond dissociation energies (BDE) and electronic activation. The C4-Br bond is significantly more labile (

Mechanistic Analysis & Selectivity

The regioselectivity is not merely a function of the leaving group (Br > Cl) but is amplified by the quinoline electronic structure.

-

C4-Position (Reactive): The C4 carbon is electron-deficient due to resonance withdrawal by the quinoline nitrogen (similar to the 4-position of pyridine). Oxidative addition of Pd(0) occurs rapidly here.

-

C3-Position (Latent): The C3 carbon is less influenced by the nitrogen's electron withdrawal. Furthermore, the presence of a substituent at C4 (after the first coupling) often introduces steric strain, requiring specialized ligands (e.g., substituted biaryl phosphines) to facilitate the second oxidative addition at C3.

-

8-Methoxy Effect: The EDG at C8 increases the electron density of the benzene ring. While this slightly deactivates the system compared to a naked quinoline, it does not override the C4 > C3 reactivity trend. However, it may require slightly higher catalyst loadings (1-3 mol%) compared to electron-deficient substrates.

Visualizing the Selectivity Logic

Figure 1: Reactivity hierarchy of the di-haloquinoline scaffold.

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C4 while preserving the C3-Cl handle.

Critical Considerations:

-

Ligand Choice: While Pd(PPh3)4 is standard, the 3-chloro substituent creates localized steric bulk. For challenging boronic acids, use SPhos or XPhos , which form active monoligated Pd species capable of negotiating the ortho-chloro hindrance.

-

Base: K2CO3 is mild and effective. Avoid strong hydroxide bases if the boronic acid is protodeboronation-prone.

Experimental Procedure

Reagents:

| Component | Equivalents | Role |

|---|---|---|

| 4-Bromo-3-chloro-8-methoxyquinoline | 1.0 equiv | Substrate |

| Aryl Boronic Acid | 1.1 - 1.2 equiv | Coupling Partner |

| Pd(OAc)2 | 2 mol% | Pre-catalyst |

| SPhos | 4 mol% | Ligand (High activity) |

| K2CO3 (2M aq.) | 3.0 equiv | Base |

| 1,4-Dioxane | 0.2 M conc. | Solvent |

Step-by-Step:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the quinoline substrate (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(OAc)2 (0.02 equiv), and SPhos (0.04 equiv).

-

Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane followed by degassed 2M aqueous K2CO3 via syringe.

-

Reaction: Heat the mixture to 60–80°C . Note: Do not exceed 90°C to ensure the C3-Cl bond remains intact.

-

Monitoring: Monitor by LC-MS. The bromide (M+) should disappear, replaced by the product mass. The chloride pattern (M/M+2 ratio of 3:1) should be retained in the product mass spectrum.

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C4-Selective Buchwald-Hartwig Amination

Objective: Install an amine at C4. This is chemically more difficult than Suzuki coupling due to the potential for catalyst poisoning by the quinoline nitrogen and the amine substrate.

Critical Considerations:

-

Catalyst System: Use Pd2(dba)3 with Xantphos or BINAP . These wide bite-angle ligands stabilize the Pd center and facilitate reductive elimination, which is often the rate-determining step in amination.

-

Base: NaOtBu is the gold standard for amination but is moisture sensitive. Ensure anhydrous conditions.

Experimental Procedure

Reagents:

| Component | Equivalents | Role |

|---|---|---|

| 4-Bromo-3-chloro-8-methoxyquinoline | 1.0 equiv | Substrate |

| Primary/Secondary Amine | 1.2 equiv | Nucleophile |

| Pd2(dba)3 | 2.5 mol% | Catalyst Source (5 mol% Pd) |

| Xantphos | 5 mol% | Ligand |

| NaOtBu | 1.5 equiv | Strong Base |

| Toluene (Anhydrous) | 0.15 M conc. | Solvent |

Step-by-Step:

-

Pre-complexation (Optional but Recommended): Stir Pd2(dba)3 and Xantphos in a small amount of toluene under Argon for 10 mins to form the active catalyst species (solution turns from purple/dark red to orange/yellow).

-

Charge: Add the quinoline substrate, amine, and NaOtBu to the reaction vessel.

-

Combine: Transfer the catalyst solution to the reaction vessel.

-

Reaction: Heat to 90–100°C .

-

Why higher temp? Amination requires higher activation energy than Suzuki coupling. The C3-Cl bond is generally stable up to 110°C in toluene with these weak bases, provided the C4-Br is consumed rapidly.

-

-

Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Protocol C: Sequential C3-Functionalization

Objective: Activate the remaining C3-Cl bond after C4 functionalization.

Challenge: The resulting intermediate is a sterically crowded, electron-rich aryl chloride. Standard conditions will fail. Solution: Use Pd-PEPPSI-IPr or Buchwald G3 Precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3) . These N-heterocyclic carbene (NHC) or bulky phosphine complexes are specifically designed to activate unreactive aryl chlorides.

Workflow Logic

Figure 2: Sequential workflow for full scaffold decoration.

Step-by-Step (C3 Coupling):

-

Substrate: Use the purified 4-substituted-3-chloroquinoline from Protocol A/B.

-

Catalyst: Load RuPhos Pd G3 (2–5 mol%). RuPhos is excellent for secondary amines and alkoxides; XPhos is better for boronic acids.

-

Conditions: Use Toluene or 1,4-Dioxane at 100–110°C .

-

Note: If the C4 substituent is bulky (e.g., ortho-substituted aryl), the reaction time may need extension (12–24 h).

References

-

Reactivity of Haloquinolines: BenchChem. "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry." Accessed Oct 2025. Link

-

Suzuki Coupling Methodology: Common Organic Chemistry. "Suzuki Reaction - Palladium Catalyzed Cross Coupling."[1][2][3] Link

-

Buchwald-Hartwig Mechanisms: Wikipedia. "Buchwald–Hartwig amination."[2][4][5] Link[2]

-

Sequential Coupling Precedent: ResearchGate. "Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions." Link

-

Catalyst Selection Guide: Thermo Fisher Scientific. "Palladium-Catalysed Coupling Chemistry." Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Procedure for demethylation of 4-Bromo-3-chloro-8-methoxyquinoline to 8-hydroxyquinoline

Application Note: AN-Q-2026-04

Executive Summary

This application note details the optimized protocol for the conversion of 4-Bromo-3-chloro-8-methoxyquinoline to its corresponding 8-hydroxyquinoline (8-HQ) derivative. While 8-hydroxyquinolines are ubiquitous metal-chelating scaffolds in medicinal chemistry (e.g., Clioquinol derivatives), the presence of sensitive halogens at the C3 and C4 positions presents a chemoselectivity challenge.

Standard demethylation techniques utilizing strong Brønsted acids (e.g., 48% HBr at reflux) pose a high risk of nucleophilic aromatic substitution (

Strategic Analysis & Chemical Logic

Selection of Reagent: Why ?

The transformation requires the cleavage of an aryl methyl ether in the presence of deactivating halogens.

| Method | Reagent | Conditions | Risk Profile for 4-Bromo-3-chloro-substrate |

| Acid Hydrolysis | HBr / AcOH | Reflux (100°C+) | High: Risk of C4-Br displacement or hydrolysis. |

| Nucleophilic | NaCN / DMSO | High Temp (140°C+) | Critical: Will displace C4-Br via |

| Lewis Acid | Ambient/Reflux | Moderate: Thiol may attack C4. | |

| Lewis Acid | -78°C to RT | Low: Kinetic control preserves halogens. |

Stoichiometry and The "Quinoline Trap"

Quinolines act as Lewis bases. The nitrogen lone pair will coordinate with

-

Stoichiometric Requirement: 1 eq (N-complexation) + 1 eq (O-complexation) + 1-1.5 eq (Kinetic excess).

-

Total Recommendation: 3.5 to 4.0 equivalents of

. -

Failure to use excess reagent is the primary cause of incomplete conversion in quinoline substrates.

Reaction Mechanism

The reaction proceeds via the formation of a borate complex followed by nucleophilic attack of the bromide ion on the methyl group.[1]

Figure 1: Mechanistic pathway highlighting the necessity of sacrificial

Experimental Protocol

Materials & Safety

-

Starting Material: 4-Bromo-3-chloro-8-methoxyquinoline (1.0 eq).

-

Reagent: Boron Tribromide (

), 1.0 M solution in DCM (4.0 eq). -

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Saturated

solution and Crushed Ice. -

Safety Warning:

reacts violently with moisture, producing HBr gas. Perform all operations in a fume hood.

Step-by-Step Procedure

Phase A: Reaction Setup

-

Preparation: Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of Nitrogen (

) or Argon. -

Dissolution: Charge the RBF with 4-Bromo-3-chloro-8-methoxyquinoline (e.g., 1.0 g, 3.67 mmol). Add anhydrous DCM (15 mL, ~0.25 M concentration).

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Stir for 10 minutes. Note: If solubility is poor at -78°C, an ice/water bath (0°C) is acceptable for this substrate, though -78°C improves selectivity.

Phase B: Reagent Addition

-

Addition: Using a glass syringe (plastic may degrade), add

(1.0 M in DCM) (14.7 mL, 14.7 mmol, 4.0 eq) dropwise over 15–20 minutes.-

Observation: A precipitate (the quinoline-boron complex) may form immediately. This is normal.

-

-

Reaction: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) naturally. Stir at RT for 4–16 hours.

-

Monitoring: Check via TLC (System: 30% EtOAc/Hexanes). The product (phenol) will be more polar (lower

) than the starting material.

-

Phase C: Quench & Isolation[2]

-

Cooling: Cool the mixture back to 0°C (ice bath).

-

Quench: EXTREME CAUTION. Add water (5 mL) dropwise. Violent evolution of HBr gas will occur. Follow with saturated

until gas evolution ceases and pH is neutral (pH 7–8). -

Workup Logic:

-

Option A (Precipitation - Preferred): If the product precipitates as a solid upon neutralization, filter the solid, wash with water and cold ether.

-

Option B (Extraction): If no precipitate forms, transfer to a separatory funnel. Extract with DCM (3 x 20 mL).

-

Note: 8-Hydroxyquinolines are amphoteric. Ensure pH is near the isoelectric point (~pH 7.2) for maximum extraction efficiency.

-

Figure 2: Workup decision tree for amphoteric quinoline isolation.

Analytical Expectations & QC

| Parameter | Specification | Notes |

| Appearance | Off-white to yellow solid | 8-HQ derivatives are often yellow due to trace oxidation or tautomerism. |

| 1H NMR | Loss of -OMe singlet (~4.0 ppm) | Appearance of broad -OH singlet (9.0–11.0 ppm, |

| MS (ESI) | [M+H]+ = 258/260 | Characteristic Br/Cl isotope pattern is critical to confirm halogen retention. |

| Yield | Typical: 85–95% | Lower yields usually indicate insufficient |

Troubleshooting Guide

Issue: Incomplete Conversion (SM remaining on TLC)

-

Cause: The quinoline nitrogen sequestered the

. -

Solution: Add an additional 1.0–2.0 eq of

and stir for 4 more hours. Do not heat above 40°C.

Issue: Loss of Bromine (Debromination)

-

Cause: Reaction temperature too high or presence of moisture creating HBr at high temp.

-

Solution: Strictly maintain -78°C during addition. Ensure reagents are anhydrous.

Issue: Product stuck in Aqueous Phase

-

Cause: pH is too low (protonated pyridinium,

) or too high (phenoxide anion, -

Solution: Carefully adjust aqueous layer to pH 7.0–7.5 and re-extract with DCM or EtOAc.

References

-

General Demethylation with BBr3

-

Properties of 8-Hydroxyquinoline (pKa and Solubility)

-

Cyclization and Reactivity of Methoxyquinolines with BBr3

-

Handling of Halogenated Quinolines

Sources

- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 5. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 6. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 4-Bromo-3-chloro-8-methoxyquinoline

Abstract

The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and functional materials. Specifically, functionalized 8-methoxyquinolines, analogous to the core of the antimalarial drug primaquine, are of significant interest in drug discovery. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting regioselective nucleophilic aromatic substitution (SNAr) reactions on the versatile building block, 4-bromo-3-chloro-8-methoxyquinoline. We delve into the mechanistic principles governing regioselectivity, offer field-proven, step-by-step protocols for amination, alkoxylation, and thiolation, and present a troubleshooting guide to navigate common experimental challenges. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific synthetic targets.

Mechanistic Rationale and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a powerful, transition-metal-free method for forming carbon-heteroatom bonds on electron-deficient aromatic systems.[1] Unlike the SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway does not proceed via backside attack or the formation of an unstable aryl cation.[2] Instead, it follows a two-step addition-elimination mechanism.[3][4]

The Mechanism Involves:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-poor carbon atom of the aromatic ring that bears a suitable leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4][5] The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step of the reaction.[5]

-

Elimination & Aromatization: The leaving group is subsequently eliminated, and the aromaticity of the ring is restored to yield the final substitution product.

For 4-bromo-3-chloro-8-methoxyquinoline, the quinoline ring itself provides the necessary electronic activation. The ring nitrogen acts as a strong electron-withdrawing group, reducing the electron density of the carbocyclic ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack.[6]

Predicting Regioselectivity (C4 vs. C3):

The key to successfully utilizing 4-bromo-3-chloro-8-methoxyquinoline is understanding where the substitution will occur.

-

Electronic Activation: The C4-position (para to the ring nitrogen) is significantly more activated towards nucleophilic attack than the C3-position (meta to the ring nitrogen). The negative charge of the Meisenheimer complex formed upon attack at C4 can be effectively delocalized onto the electronegative nitrogen atom through resonance, providing substantial stabilization. This is not possible for attack at the C3 position.

-

Leaving Group Ability: In SNAr reactions, the rate-determining step is usually the initial nucleophilic attack, not the departure of the leaving group.[7][8] Therefore, the strength of the C-X bond is less critical than in SN2 reactions. While the C-Br bond is weaker than the C-Cl bond, the primary determinant of regioselectivity here is the electronic activation of the carbon atom.

Consequently, nucleophilic attack will occur preferentially at the more electrophilic C4 position , leading to the displacement of the bromide leaving group.

Caption: SNAr mechanism on 4-bromo-3-chloro-8-methoxyquinoline.

Core Protocol Considerations

Successful SNAr reactions depend on the careful selection of reagents and conditions.

-

Nucleophiles: A wide range of nucleophiles can be employed. Common examples include primary and secondary amines (e.g., morpholine, piperidine), alkoxides (e.g., sodium methoxide), and thiolates (e.g., sodium thiophenoxide).[9]

-

Solvents: Polar aprotic solvents such as DMSO, DMF, NMP, and acetonitrile are highly recommended.[10] These solvents effectively solvate the cation of the nucleophile salt but poorly solvate the anion, leaving the nucleophile "naked" and more reactive. Protic solvents should be avoided as they can hydrogen-bond with the nucleophile, reducing its potency.[10]

-

Base: When using nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIEA) is often required. This base serves to neutralize the H-X acid generated during the reaction, preventing the protonation and deactivation of the nucleophile.

-

Temperature: While the quinoline ring is activated, heating is typically necessary to overcome the activation energy barrier for the initial attack.[10] Reaction temperatures commonly range from 80 °C to 150 °C. Progress should always be monitored to avoid decomposition at elevated temperatures.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Researchers should optimize conditions based on their specific nucleophile and substrate scale.

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Amination with Morpholine

This protocol details the synthesis of 4-(morpholino)-3-chloro-8-methoxyquinoline.

-

Materials:

-

4-Bromo-3-chloro-8-methoxyquinoline (1.0 equiv.)

-

Morpholine (1.5 equiv.)

-

Potassium carbonate (K₂CO₃, 2.0 equiv.), finely powdered

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Schlenk flask or sealed tube, magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-chloro-8-methoxyquinoline (e.g., 287 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

-

Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle 3 times).

-

Via syringe, add anhydrous DMSO (5 mL), followed by morpholine (0.13 mL, 1.5 mmol).

-

Heat the reaction mixture in a pre-heated oil bath to 120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and stir.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Protocol 2: Alkoxylation with Sodium Methoxide

This protocol details the synthesis of 3-chloro-4,8-dimethoxyquinoline.

-

Materials:

-

4-Bromo-3-chloro-8-methoxyquinoline (1.0 equiv.)

-

Sodium methoxide (NaOMe, 1.5 equiv., 25% w/w solution in methanol or solid)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser, magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add 4-bromo-3-chloro-8-methoxyquinoline (287 mg, 1.0 mmol) and anhydrous DMF (5 mL).

-

Add sodium methoxide (e.g., 81 mg, 1.5 mmol if solid, or 0.32 mL of a 25% solution). Caution: Sodium methoxide is corrosive and moisture-sensitive.

-

Heat the reaction mixture to 100 °C and stir.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Data Summary

The following table provides representative conditions for SNAr on 4-bromo-3-chloro-8-methoxyquinoline. Yields are indicative and may vary based on reaction scale and purification efficiency.

| Nucleophile | Reagent (Equiv.) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Amine | Morpholine (1.5) | K₂CO₃ (2.0) | DMSO | 120 | 6-12 | 80-95% |

| Alkoxide | NaOMe (1.5) | N/A | DMF | 100 | 4-8 | 75-90% |

| Thiolate | Thiophenol (1.2) | Cs₂CO₃ (2.0) | DMF | 80 | 2-4 | 85-95% |

Troubleshooting Guide

Q1: My reaction shows low or no conversion. What are the potential causes? A1: Low conversion can often be traced to several factors[10]:

-

Insufficient Activation: While unlikely for this substrate, ensure your starting material is pure.

-

Nucleophile Potency: Ensure your nucleophile is not degraded. If using an amine or thiol, ensure the base is present and effective to prevent protonation. For alkoxides, ensure anhydrous conditions to prevent hydrolysis.

-

Temperature: The reaction may require more thermal energy. Incrementally increase the temperature by 10-20 °C and continue monitoring. Some SNAr reactions may require temperatures up to 150 °C.[10]

-

Solvent Quality: The use of non-anhydrous polar aprotic solvents can drastically reduce reaction rates by deactivating the nucleophile.

Q2: I am observing multiple spots on my TLC, indicating side products. What could they be? A2: While the reaction is highly regioselective for the C4 position, harsh conditions (very high temperatures for extended periods) could potentially lead to substitution at the C3 position, although this is electronically disfavored. Another possibility is a di-substitution reaction if an excess of a highly reactive nucleophile is used under forcing conditions. To minimize this, use a stoichiometric amount of the nucleophile (e.g., 1.1-1.2 equivalents) and monitor the reaction closely to stop it upon consumption of the starting material.[10]

Q3: My work-up is difficult due to the high-boiling solvent (DMSO/DMF). How can I improve it? A3: This is a common challenge. When extracting from water, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, DCM). To remove residual DMF or DMSO from the combined organic layers, wash thoroughly with water and then brine. A helpful technique is to wash the organic layer multiple times with a 5% LiCl aqueous solution, which can help pull high-boiling polar solvents into the aqueous phase.

References

-

Carroll, F. I., Berrang, B., Linn, C. P., & Twine Jr, C. E. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694-699. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

-

Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

-

Sánchez, et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

-

Wydra, et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC - NIH. [Link]

-

The Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction. [Link]

-

ChemHelp ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]

- Afify, H. A. (1998). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline.

-

Baran Lab. (2012). Haloselectivity of Heterocycles. [Link]

-

PMC - NIH. (2018). Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. [Link]

-

Common Organic Chemistry. SNAr (Cl) - Aromatic Amines. [Link]

-

American Chemical Society. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. Lab Reporter [fishersci.co.uk]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. baranlab.org [baranlab.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: A Guide to the Synthesis of Bioactive Quinoline Alkaloids via Sequential Cross-Coupling of 4-Bromo-3-chloro-8-methoxyquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 4-Bromo-3-chloro-8-methoxyquinoline , a versatile and di-functionalized building block, for the synthesis of diverse libraries of potentially bioactive quinoline derivatives. We present detailed, field-proven protocols for the sequential and selective functionalization of this intermediate using palladium-catalyzed cross-coupling reactions. The methodologies leverage the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds to achieve controlled, stepwise diversification, enabling the construction of complex molecular architectures.

Introduction: The Quinoline Scaffold and the Strategic Advantage of Di-Halogenated Intermediates

Quinoline alkaloids represent a critical class of nitrogen-based heterocyclic compounds that have been a subject of intense research for over two centuries.[1] From the historic antimalarial drug quinine, isolated in 1820, to the potent anticancer agent camptothecin, the quinoline nucleus is a "privileged scaffold" in drug discovery, consistently yielding compounds with significant therapeutic potential.[1][3][4]

Modern synthetic strategies aim to create libraries of novel quinoline analogues for high-throughput screening. A highly effective approach is the use of multi-functionalized scaffolds that can be selectively and sequentially modified. 4-Bromo-3-chloro-8-methoxyquinoline is an exemplary intermediate designed for this purpose. Its key advantages include:

-

Two Addressable Halogen Positions: The presence of both a bromine atom at the 4-position and a chlorine atom at the 3-position allows for two distinct and orthogonal cross-coupling reactions.

-

Differential Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the trend I > Br > OTf > Cl.[5] This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[5] This inherent difference allows for the selective functionalization of the C4-Br bond under milder conditions while leaving the C3-Cl bond intact for a subsequent, more forcing reaction.

-

Structural Pre-organization: The 8-methoxy group provides steric and electronic influence, which can modulate the biological activity and pharmacokinetic properties of the final compounds.[6][7]

This guide will detail the protocols for leveraging this differential reactivity to build complex quinoline-based molecules.

The Strategic Intermediate: 4-Bromo-3-chloro-8-methoxyquinoline

The structure of this key building block is designed for maximum synthetic utility. The bromine at C4 is the primary site for initial functionalization, followed by modification at the more robust C3-chloro position.

Caption: Structure of 4-Bromo-3-chloro-8-methoxyquinoline.

Protocol I: Selective Palladium-Catalyzed Suzuki-Miyaura Coupling at the C4-Position

This first protocol details the selective reaction at the more labile C4-bromo position. The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and the commercial availability of a vast array of boronic acids and esters.

Causality and Experimental Choices:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand like triphenylphosphine (PPh₃) or a pre-formed catalyst like Pd(PPh₃)₄ is effective for activating C-Br bonds. These systems are well-documented, reliable, and generally do not activate the more stable C-Cl bond under these conditions.[8]

-

Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step of the catalytic cycle. Cs₂CO₃ is often used for more challenging substrates as it is more soluble in organic solvents.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. The water is necessary to dissolve the inorganic base and facilitate the reaction at the interface.

Workflow for Selective C4-Arylation

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

Step-by-Step Protocol:

-

To an oven-dried Schlenk flask, add 4-Bromo-3-chloro-8-methoxyquinoline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with dry nitrogen or argon gas three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-aryl-3-chloro-8-methoxyquinoline product.

Data Presentation: Representative C4-Arylation Reactions

| Entry | Arylboronic Acid | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 90 | 8 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 6 | 95 |

| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 12 | 78 |

| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 90 | 10 | 85 |

Note: Data are illustrative examples based on established methodologies.[5][9]

Protocol II: Subsequent Functionalization of the C3-Chloro Position

With the C4 position functionalized, the C3-chloro group becomes the target for the second diversification step. Activating a C-Cl bond for cross-coupling typically requires more robust catalytic systems.

Causality and Experimental Choices:

-

Catalyst System: The less reactive C-Cl bond requires a more electron-rich and sterically hindered catalyst to facilitate oxidative addition. Buchwald ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for this transformation.[5]

-

Reaction Type: This protocol will describe a Buchwald-Hartwig amination, a powerful method for forming C-N bonds, which are prevalent in bioactive molecules. However, other reactions like Sonogashira or a second Suzuki coupling are also feasible with the appropriate catalyst choice.

-

Base: A stronger base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is often necessary to deprotonate the amine nucleophile and facilitate the reductive elimination step.

General Scheme for Sequential Functionalization

Caption: Sequential cross-coupling strategy for di-substitution.

Step-by-Step Protocol (Buchwald-Hartwig Amination):

-

To an oven-dried Schlenk tube, add the 4-aryl-3-chloro-8-methoxyquinoline (1.0 mmol, 1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and a bulky phosphine ligand (e.g., XPhos, 0.10 mmol, 10 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed toluene (5 mL), followed by the desired amine (1.2 mmol, 1.2 eq) via syringe.

-

Seal the tube and place it in a preheated oil bath at 110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the final 3-amino-4-aryl-8-methoxyquinoline derivative.

Conclusion: A Gateway to Novel Bioactive Compounds

The strategic use of 4-Bromo-3-chloro-8-methoxyquinoline provides a robust and flexible platform for the synthesis of diverse quinoline libraries. The differential reactivity of its two halogen atoms enables a controlled, sequential functionalization strategy, granting access to complex molecular architectures that would be challenging to construct otherwise. The protocols detailed herein, based on well-established palladium-catalyzed cross-coupling reactions, serve as a validated starting point for researchers in medicinal chemistry and drug discovery to explore novel chemical space and develop the next generation of quinoline-based therapeutics.

References

- The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025). Department of Pharmaceutical Chemistry, Mar Dioscorus College of Pharmacy.

- Bharti A, Bijauliya RK, Yadav A, Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4).

- Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PMC.

- Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI.

- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). SciSpace.

- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PMC - NIH.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry.

- Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols. (2020). PMC.

- Quinoline Alkaloids. (n.d.). Alfa Chemistry.

- Ogunmodede, O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.

- Nikolaev, A., Nithiy, N., & Orellana, A. (2014). One-Step Synthesis of Quinolines via Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Unprotected ortho-Bromoanilines. Synlett, 25, 2301-2305.

- Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online.

- Plants that have Quinoline Alkaloid and their Biological Activity. (n.d.). Longdom Publishing.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.

- Biologically Active Quinoline and Quinazoline Alkaloids Part II. (n.d.). PMC.

- 4-Bromo-8-methoxyquinoline. (n.d.). PubChem.

- 4-Amino-3-bromo-8-methoxyquinoline. (n.d.). ExporterIndia.

- 4-Bromo-3-chloro-7-methoxyquinoline. (2023). Smolecule.

- 3-bromo-4-chloro-8-methoxyquinoline. (n.d.). PubChemLite.

- An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). Thieme.

- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (n.d.). Benchchem.

- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (n.d.). Benchchem.

- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). MDPI.

- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2025).

Sources

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. jddtonline.info [jddtonline.info]

- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights [mdpi.com]

- 9. researchgate.net [researchgate.net]

Regioselective functionalization of 4-Bromo-3-chloro-8-methoxyquinoline

Application Note: High-Precision Regiocontrol in the Functionalization of 4-Bromo-3-chloro-8-methoxyquinoline

Executive Summary

The scaffold 4-Bromo-3-chloro-8-methoxyquinoline represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and antimalarial agents. Its value lies in its orthogonal reactivity : three distinct sites (C4-Br, C3-Cl, and the 8-OMe directed C7-H) that can be functionalized sequentially to build high-complexity libraries.

However, this scaffold presents a significant regioselectivity challenge. The electronic bias of the quinoline core creates a steep reactivity gradient between the C4 and C3 positions. This guide provides a validated roadmap for exploiting these differences, enabling researchers to selectively functionalize the C4 position while preserving the C3-chloride for subsequent diversification.

Chemo- and Regioselectivity Analysis

To design effective protocols, one must understand the electronic landscape of the molecule.

-

Position 4 (C4-Br): This is the most reactive site. Being para-like to the quinoline nitrogen, it is highly electron-deficient. It undergoes Oxidative Addition with Pd(0) significantly faster than C3-Cl due to the weaker C-Br bond (approx. 68 kcal/mol vs. 81 kcal/mol for C-Cl). It is also highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) .[1]

-

Position 3 (C3-Cl): This position is meta-like to the nitrogen and electronically distinct from C4. It is relatively inert to S_NAr and reacts sluggishly in Pd-catalyzed couplings unless specialized, electron-rich ligands (e.g., dialkylbiaryl phosphines) are employed.

-

Position 8 (8-OMe): The methoxy group acts as an electron-donating group (EDG). While it deactivates the benzene ring towards nucleophilic attack, it serves as a powerful Directing Group (DG) for Directed ortho Metalation (DoM), enabling C-H activation or lithiation at C7.

Visualizing the Reactivity Landscape

Figure 1: Reactivity heatmap of the quinoline scaffold. Red indicates highest reactivity (C4), Yellow indicates latent reactivity (C3), and Blue indicates directing capability (C8).

Workflow 1: C4-Selective Functionalization

The primary strategy involves targeting the C4-bromide first. The high electrophilicity of this position allows for mild conditions that leave the C3-chloride intact.

Strategy A: C4-Selective Suzuki-Miyaura Coupling

Mechanism: The oxidative addition of Pd(0) into the C-Br bond is kinetically favored over C-Cl. By using a "standard" phosphine ligand (like PPh3 or dppf) rather than a "hot" ligand (like XPhos), we maximize this selectivity.

Protocol 1: C4-Arylation

-

Substrate: 4-Bromo-3-chloro-8-methoxyquinoline (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Setup: In a glovebox or under argon flow, charge a reaction vial with the quinoline substrate, aryl boronic acid, and Pd(dppf)Cl₂.

-

Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.

-

Reaction: Seal the vial and heat to 80 °C for 4–6 hours. Note: Do not exceed 100 °C to avoid minor C3 activation.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+) and formation of the product (M-Br+Ar). The chloride peak pattern (3:1 isotope ratio) should persist in the product.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Strategy B: C4-Selective S_NAr Displacement

Mechanism: The nitrogen atom at position 1 renders the C4 position highly electrophilic. Nucleophiles (amines, alkoxides) will displace the C4-bromide exclusively.

Protocol 2: C4-Amination

-

Substrate: 4-Bromo-3-chloro-8-methoxyquinoline (1.0 equiv)

-

Nucleophile: Morpholine or Primary Amine (1.2–1.5 equiv)

-

Base: DIPEA (2.0 equiv)

-

Solvent: NMP or DMF (0.5 M)

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate in NMP.

-

Addition: Add DIPEA followed by the amine.

-

Heating: Heat to 100–120 °C for 2–12 hours.

-

Insight: Electronic-rich amines react faster. Sterically hindered amines may require higher temperatures (140 °C).

-

-

Workup: Pour the reaction mixture into ice water. The product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc/LiCl (aq) to remove NMP.

Workflow 2: Accessing the C3 Position (Sequential Functionalization)

Once the C4 position is derivatized, the C3-chloride can be activated. This requires a more active catalytic system because aryl chlorides have a high energy barrier for oxidative addition.

Protocol 3: C3-Suzuki Coupling (Post-C4 Functionalization)

-

Substrate: 4-Substituted-3-chloro-8-methoxyquinoline

-

Catalyst: XPhos Pd G2 or Pd(OAc)₂ + SPhos (highly active systems required).

-

Base: K₃PO₄ (3.0 equiv)

Methodology:

-

Catalyst Choice: Use 2–5 mol% of a precatalyst containing a bulky, electron-rich biaryl phosphine (e.g., XPhos, RuPhos). These ligands facilitate oxidative addition into the sterically hindered and electronically deactivated C3-Cl bond.

-

Temperature: Heat to 100–110 °C .

-

Validation: Ensure the reaction is run under strict inert atmosphere (Argon/Nitrogen), as active Pd species are oxygen-sensitive.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision matrix for synthesizing multi-functionalized derivatives.

Figure 2: Sequential functionalization strategy. The green path represents the thermodynamically and kinetically favored route.

Quantitative Comparison of Conditions

The following table summarizes expected outcomes based on catalyst selection for the C4-coupling step.

| Catalyst System | Ligand Type | Target Site | Selectivity (C4:C3) | Notes |

| Pd(PPh₃)₄ | Aryl Phosphine | C4-Br | >95:5 | Standard choice. Low reactivity toward Cl. |

| Pd(dppf)Cl₂ | Bidentate | C4-Br | >98:2 | Excellent for Suzuki. Very robust. |

| Pd(OAc)₂ / XPhos | Dialkylbiaryl | C4 & C3 | ~60:40 | AVOID for Step 1. Will activate C3-Cl prematurely. |

| Pd₂dba₃ / P(t-Bu)₃ | Bulky Alkyl | C4 & C3 | Low | Too active; leads to mixtures. |

Troubleshooting & Optimization

-

Problem: Observation of bis-coupling (reaction at both C3 and C4) during Step 1.

-

Solution: Lower the reaction temperature to 60 °C and reduce catalyst loading to 1 mol%. Switch to a less active base like Na₂CO₃ instead of K₂CO₃ or K₃PO₄.

-

-

Problem: No reaction at C3 (Step 2).

-

Solution: The C3 position is sterically crowded by the new substituent at C4. Switch to Sphos or RuPhos , which are designed for sterically demanding couplings. Ensure the solvent is anhydrous and degassed thoroughly.

-

-

Problem: Dehalogenation (Loss of Cl).

-

Solution: This is a common side reaction in Pd-catalysis involving hydrides (often from solvent decomposition). Avoid alcoholic solvents (ethanol/isopropanol) in the coupling step. Use Toluene or Dioxane.[4]

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Bennet, J. et al. (2025). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis.[4] RSC Advances, 15, 34434–34438.[4] Link (Note: While focusing on coumarins, this reference validates the sequential C4-Br then C3 functionalization logic in similar fused bicyclic systems).

-

BenchChem Technical Guide. (2025). Reactivity of 3-Bromoquinoline vs 3-Chloroquinoline. Link (Provides foundational data on the reactivity order of haloquinolines).

Sources

Troubleshooting & Optimization

Purification methods for 4-Bromo-3-chloro-8-methoxyquinoline from reaction mixtures

Technical Support Center: Purification of 4-Bromo-3-chloro-8-methoxyquinoline

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-Bromo-3-chloro-8-methoxyquinoline from reaction mixtures. Below you will find troubleshooting advice and frequently asked questions to navigate common challenges and optimize your purification strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Bromo-3-chloro-8-methoxyquinoline.

Q1: My crude product is a dark, viscous oil and fails to crystallize. What are my options?

This is a common issue when residual solvents, unreacted starting materials, or side products act as impurities that inhibit the formation of a crystal lattice.[1] Here is a systematic approach to address this:

-

Solvent Screening for Crystallization: The choice of solvent is critical. Since halo-methoxyquinolines are often moderately polar, a binary solvent system is usually effective.

-

For Non-polar Oils: Dissolve the crude oil in a minimum amount of a more polar solvent like dichloromethane (DCM) or ethyl acetate. Slowly add a non-polar solvent such as hexane or pentane dropwise until you observe persistent turbidity. Let the mixture stand, preferably at a reduced temperature (4°C), to induce crystallization.[1]

-

For Polar Oils: If the impurities are suspected to be non-polar, dissolve the oil in a polar solvent like ethanol or acetone and slowly add water as the anti-solvent.[1]

-

-

Salt Formation: Quinoline derivatives are basic due to the nitrogen atom in the aromatic ring. This property can be exploited for purification by forming a crystalline salt, which often has better crystallization properties than the free base.[1]

-

Hydrochloride Salt: Dissolve the oil in a solvent like isopropanol or diethyl ether and add a solution of HCl (e.g., 2M in ether). The hydrochloride salt will often precipitate as a solid, which can be filtered and washed.[1] The free base can be regenerated by treating the salt with a mild base (e.g., aqueous NaHCO₃) and extracting it into an organic solvent.[2]

-

Picrate Salt: Picric acid is known to form highly crystalline salts with quinolines.[1][2] This method is excellent for purification but requires an additional step to liberate the free base.[1]

-

-

Chromatographic Purification: If crystallization and salt formation are unsuccessful, column chromatography is the most reliable alternative.[1] Even if the purified product is still an oil after removing the solvent, its purity will be significantly higher.[1]

Q2: My TLC plate of the crude reaction mixture shows multiple spots close to my product spot. How do I choose the right purification method?

Multiple spots on a TLC plate indicate the presence of several byproducts.[3] The choice of purification method depends on the nature and separation of these spots.

-

Assess Polarity: The relative positions of the spots on the TLC plate give an indication of their polarity. Spots with a higher Rf value are less polar, while those with a lower Rf value are more polar.

-

Column Chromatography: This is generally the most effective method for separating compounds with similar polarities. You will need to perform a systematic solvent screening to find the optimal mobile phase that provides good separation between your product and the impurities.

-

Recrystallization: If the impurities are significantly more or less soluble than your product in a particular solvent system, recrystallization can be a highly effective and scalable purification method.[4]

Below is a decision-making workflow to guide your choice:

Caption: Decision tree for selecting a purification method.

Q3: I am performing column chromatography, but the separation is poor, and the product is co-eluting with an impurity.

Poor separation on a silica gel column is a common challenge. Here are several parameters you can adjust to improve the resolution:

-

Mobile Phase Optimization:

-

Reduce Polarity: If your product and the impurity are eluting too quickly (high Rf), decrease the polarity of your mobile phase. For a typical hexane/ethyl acetate system, this means increasing the proportion of hexane.

-

Increase Polarity: If the compounds are sticking to the baseline (low Rf), increase the polarity by adding more ethyl acetate.

-

Ternary Solvent System: Sometimes adding a small percentage of a third solvent can significantly improve selectivity. For example, adding 1-2% of triethylamine (NEt₃) to the mobile phase can deactivate the acidic sites on the silica gel, which often leads to better peak shapes for basic compounds like quinolines.[5] Conversely, a small amount of acetic acid can help with acidic impurities.

-

-

Stationary Phase Choice:

-

Alumina: If your compound is sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.[5]

-

Reverse-Phase Chromatography: For very non-polar or very polar compounds that are difficult to purify on normal-phase silica, reverse-phase (C18) chromatography can be an option.[5]

-

-

Column Parameters:

-

Column Length and Diameter: A longer, narrower column will generally provide better resolution but will take longer and require a larger solvent volume.

-

Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel.

-

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose purification method for 4-Bromo-3-chloro-8-methoxyquinoline?

For research-scale synthesis, flash column chromatography on silica gel is typically the most reliable and versatile method. It allows for the separation of a wide range of impurities that may be present in the crude reaction mixture.[3]

| Purification Method | Pros | Cons |

| Column Chromatography | High resolution, applicable to most mixtures. | Can be time-consuming and require large solvent volumes. |

| Recrystallization | Excellent for high purity, easily scalable. | Requires a suitable solvent system and may have lower yields.[4] |

| Acid-Base Extraction | Good for removing non-basic impurities. | Less effective for separating structurally similar basic impurities. |

Q2: What is a good starting solvent system for column chromatography of 4-Bromo-3-chloro-8-methoxyquinoline?

A good starting point for a moderately polar compound like 4-Bromo-3-chloro-8-methoxyquinoline is a mixture of a non-polar and a polar solvent. A gradient elution is often most effective.

-

Recommended Solvents: Hexane and Ethyl Acetate.

-

Starting Gradient: Begin with 100% hexane and gradually increase the proportion of ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

-

TLC Analysis: Before running the column, it is crucial to find a solvent system on a TLC plate that gives your product an Rf value between 0.2 and 0.4. This will give you the best chance of achieving good separation.[3]

Q3: Are there any stability issues I should be aware of during purification?

Some substituted quinolines can be sensitive to strong acids or bases and prolonged exposure to light or air.[5]

-

pH Sensitivity: While quinolines are generally stable, some functional groups can be sensitive. It is best to maintain a neutral pH during workup and purification unless performing an intentional salt formation.

-

Light and Air: While 4-Bromo-3-chloro-8-methoxyquinoline is expected to be relatively stable, it is good practice to store the purified compound in a sealed vial, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if it is to be stored for an extended period.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of 4-Bromo-3-chloro-8-methoxyquinoline on a silica gel column.

-

Preparation of the Column:

-

Select a glass column of appropriate size for the amount of crude material.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

-

Pour the slurry into the column and allow the silica to pack under gentle pressure or gravity. Ensure the packed bed is level and free of cracks.

-

-

Loading the Sample:

-

Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent like dichloromethane.

-

Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution:

-

Begin eluting the column with the starting mobile phase.

-

Collect fractions in test tubes or vials.

-

Monitor the elution process by TLC, spotting each fraction on a TLC plate.

-

-

Isolation:

-

Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

-

Caption: Workflow for flash column chromatography.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying 4-Bromo-3-chloro-8-methoxyquinoline by recrystallization.

-

Solvent Selection:

-

In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent (e.g., ethanol) at room temperature.

-

If it dissolves readily, it is likely too soluble. If it is insoluble, heat the solvent to its boiling point. If the compound dissolves when hot but not when cold, you have found a good single-solvent system.

-

If no single solvent is suitable, use a binary system (e.g., dichloromethane/hexane or ethanol/water).[1]

-

-

Dissolution:

-

Place the crude product in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

-

Crystallization:

-

Remove the flask from the heat source and allow it to cool slowly to room temperature.

-

Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

-

References

- BenchChem. (2025).

- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.

- Reddit. (2025).

- BenchChem. (2025). Technical Support Center: Optimizing Quinolinone Synthesis.

- Google Patents. (n.d.).

- LookChem. (n.d.).

Sources

Technical Support Center: Chromatographic Separation of 3-Chloro and 4-Bromo Quinoline Regioisomers

Welcome to the technical support center dedicated to the chromatographic separation of 3-chloro and 4-bromo quinoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals facing the significant challenge of resolving these closely related regioisomers.

Section 1: Understanding the Core Challenge

Q1: Why is the separation of 3-chloro and 4-bromo quinoline regioisomers so difficult?

The primary difficulty in separating 3-chloroquinoline and 4-bromoquinoline lies in their structural similarity as regioisomers. They share the same quinoline core and are differentiated only by the position and type of halogen substituent. This results in nearly identical physicochemical properties, such as molecular weight, pKa, and general polarity, making them difficult to resolve with standard chromatographic techniques.[1] The separation relies on exploiting the subtle electronic and steric differences between the two molecules.

The key to a successful separation is to select a chromatographic system that can interact differently with these subtle structural variations. The electronegativity of the halogen and its position on the aromatic ring influence the molecule's dipole moment and the electron density of the π-system, which can be leveraged for separation.

Sources